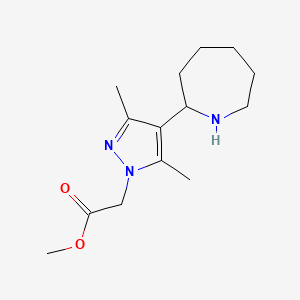![molecular formula C19H16N2 B11851861 4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile CAS No. 6629-87-4](/img/structure/B11851861.png)
4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is a complex organic compound with the molecular formula C19H16N2 It is characterized by a spirocyclic structure, which includes a cyclohexene ring fused to a fluorene moiety, with an amino group and a nitrile group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino and nitrile groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile may involve large-scale batch reactions. These processes are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Applications De Recherche Scientifique
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence the compound’s activity and specificity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylate : This compound has a similar spirocyclic structure but with an ethyl ester group instead of a nitrile group.
- 4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carboxylic acid : Similar structure with a carboxylic acid group.
Uniqueness
4-Aminospiro[cyclohex3ene-1,9’-fluorene]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group in a spirocyclic framework. This combination of functional groups and structural features provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
6629-87-4 |
|---|---|
Formule moléculaire |
C19H16N2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-aminospiro[cyclohexene-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H16N2/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-11,21H2 |
Clé InChI |
MEWLHKUFRFZVQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=C1N)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



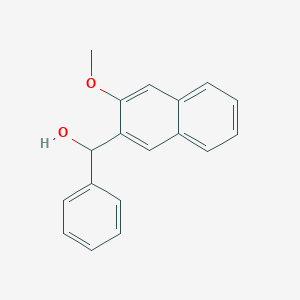
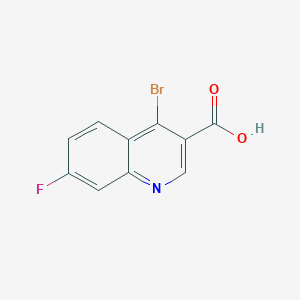
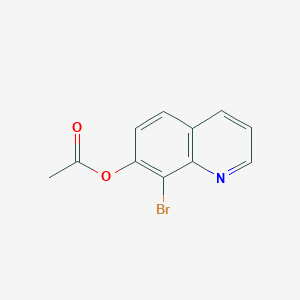
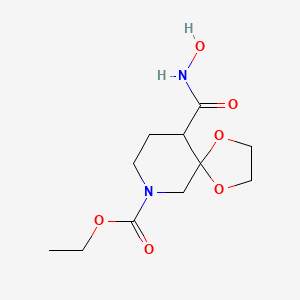
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

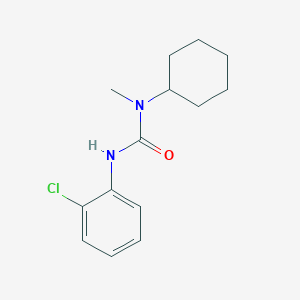
![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
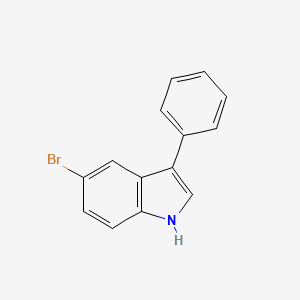
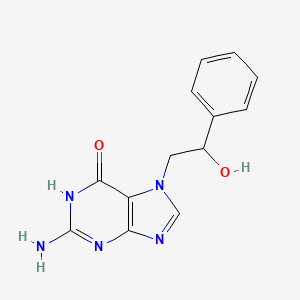
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
